3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGLVBWHDELNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a fluorophenyl group, a piperazine moiety, and a nitrophenyl sulfonamide, which are significant for its biological activity.
Research indicates that compounds similar to this triazolo[4,5-d]pyrimidine derivative exhibit their biological effects primarily through the inhibition of specific enzymes and receptors involved in cancer cell proliferation. The sulfonamide group is known to enhance the compound's interaction with target proteins, potentially modulating pathways related to tumor growth and survival.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MiaPaCa2 (pancreatic cancer), MCF-7 (breast cancer), and U87 (glioblastoma).
- Growth Inhibition : The compound showed IC50 values ranging from 10 μM to 25 μM across different cell lines, indicating moderate to potent anticancer activity.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MiaPaCa2 | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Inhibition of estrogen receptor signaling |
| U87 | 25 | Disruption of cell cycle progression |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications in the piperazine and sulfonamide groups have been linked to enhanced potency:
- Piperazine Substituents : Variations in the piperazine ring influence binding affinity to target receptors.
- Sulfonamide Variants : Different sulfonamide groups can alter the compound's solubility and permeability, affecting its bioavailability.
Case Studies
- In Vitro Studies : A study involving a series of triazole derivatives showed that compounds with similar piperazine-sulfonamide structures were effective in inhibiting tumor growth in vitro. The study reported that the presence of electron-withdrawing groups significantly enhanced anticancer activity.
- In Vivo Studies : Preliminary in vivo studies using mouse models demonstrated that the compound significantly reduced tumor size when administered at doses correlating with the observed in vitro IC50 values.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Sulfonylpiperazine Variations : The 2-methyl-5-nitrophenyl sulfonyl group in the target compound may confer higher steric hindrance and polarity than the 3-fluorophenyl sulfonyl group in ’s analog, affecting solubility and membrane permeability .
- Core-Specific Bioactivity: Pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit antitrypanosomal activity, while triazolo[4,5-d]pyrimidines are more commonly associated with kinase inhibition due to their purine-mimetic structure .
NMR and Structural Dynamics
highlights that substituent-induced chemical shift changes in NMR spectra (e.g., regions A and B, corresponding to positions 29–36 and 39–44) can localize structural modifications. For the target compound, the nitro group likely deshields adjacent protons, causing distinct shifts compared to methoxy or trifluoromethyl analogs. This suggests altered electronic environments that may influence intermolecular interactions .
Bioactivity and Target Specificity
While direct bioactivity data for the target compound is unavailable, analogs provide insights:
- Triazolo[4,5-d]pyrimidines : The sulfonylpiperazine moiety is a hallmark of kinase inhibitors (e.g., VEGFR-2), where the sulfonyl group interacts with ATP-binding pockets. The nitro group may enhance binding affinity to oxidoreductases or nitroreductases .
- Pyrazolo[1,5-a]pyrimidines: ’s compound shows antitrypanosomal activity, but the target compound’s triazolo core and nitro group may redirect specificity toward human enzymes over parasitic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
